molecular formula C16H18F3N3O B7662143 3-(3-Morpholin-4-ylpyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile

3-(3-Morpholin-4-ylpyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile

Cat. No.: B7662143
M. Wt: 325.33 g/mol
InChI Key: WERMPKGDYICIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Morpholin-4-ylpyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C16H17F3N2O. It is a white solid that is soluble in organic solvents like DMSO and DMF. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-(3-Morpholin-4-ylpyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile is not fully understood. However, it is believed to interact with specific proteins and enzymes in cells, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Morpholin-4-ylpyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects. However, one limitation is its potential toxicity, which can affect the validity of experimental results.

Future Directions

There are several potential future directions for research involving 3-(3-Morpholin-4-ylpyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its use as a tool for studying protein-ligand interactions and enzyme activity. Additionally, further research is needed to determine its safety and potential side effects.

Synthesis Methods

The synthesis of 3-(3-Morpholin-4-ylpyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile involves a multi-step process. The first step involves the reaction of 4-(trifluoromethyl)benzonitrile with 3-(4-bromo-3-morpholinopropyl)pyrrolidine. The resulting intermediate is then subjected to further reactions to obtain the final product.

Scientific Research Applications

3-(3-Morpholin-4-ylpyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile has various applications in scientific research. It is used as a ligand in chemical biology studies to investigate the interaction between proteins and small molecules. It is also used as a building block in the synthesis of other biologically active compounds.

Properties

IUPAC Name

3-(3-morpholin-4-ylpyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)14-2-1-12(10-20)9-15(14)22-4-3-13(11-22)21-5-7-23-8-6-21/h1-2,9,13H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERMPKGDYICIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOCC2)C3=C(C=CC(=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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